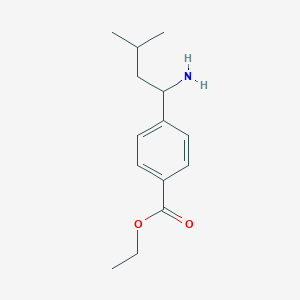

Ethyl 4-(1-amino-3-methylbutyl)benzoate

Description

Ethyl 4-(1-amino-3-methylbutyl)benzoate is a benzoic acid derivative characterized by an ethyl ester group at the carboxylic acid position and a branched 1-amino-3-methylbutyl substituent at the para position of the aromatic ring. This structure combines a lipophilic ester moiety with a polar amino group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 4-(1-amino-3-methylbutyl)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-4-17-14(16)12-7-5-11(6-8-12)13(15)9-10(2)3/h5-8,10,13H,4,9,15H2,1-3H3 |

InChI Key |

OBTZBYNFCCNVAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(CC(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamidobenzamide Derivatives

Example Compound: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Structure : Features a sulfonamide linker and a chlorophenylcarbamoyl group.

- Activity : Exhibits potent antimicrobial activity with a MIC of 0.45–0.9 mM against E. coli (efflux-compromised strains), attributed to its ability to disrupt bacterial membrane integrity .

- Key Difference: Unlike Ethyl 4-(1-amino-3-methylbutyl)benzoate, SABA1’s sulfonamide group enhances hydrogen-bonding interactions with biological targets, increasing potency but reducing solubility.

Urea- and Methylurea-Linked AQP3 Inhibitors

Example Compound: DFP00173 (ethyl 4-(carbamoylamino)benzoate derivative)

- Structure : Contains a urea linker and a 2,6-dichlorophenyl group.

- Activity : Identified as a potent aquaporin-3 (AQP3) inhibitor (IC₅₀ < 1 µM), with selectivity over AQP5. The urea linker is critical for binding to the AQP3 channel .

- Key Difference: The urea functionality in DFP00173 provides stronger hydrogen-bonding capacity compared to the primary amino group in this compound, enhancing target specificity.

Phenethylamino-Substituted Benzoates

Example Compounds :

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

- I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

- Activity: These compounds exhibit varied pharmacokinetic profiles due to their phenethylamino substituents, which improve membrane permeability .

- Key Difference: The extended aromatic systems in I-6230/I-6232 enhance π-π stacking interactions, unlike the aliphatic 3-methylbutyl chain in this compound.

Polymer Initiators: Ethyl 4-(Dimethylamino)benzoate

- Structure: Contains a dimethylamino group instead of a branched aminoalkyl chain.

- Activity: Demonstrates superior reactivity in resin cements, achieving a 20% higher degree of conversion than 2-(dimethylamino)ethyl methacrylate. Its rigid aromatic core stabilizes radical intermediates during polymerization .

- Key Difference: The tertiary amino group in this analog reduces steric hindrance, enabling faster reaction kinetics compared to the primary amino group in this compound.

Ethoxylated Derivatives

Example Compound: Ethoxylated ethyl-4-aminobenzoate

- Structure: Modified with 25 ethylene oxide units (C₅₉H₁₁₁NO₂₇).

- Properties : Water-soluble and used in cosmetic formulations due to enhanced hydrophilicity. The ethylene oxide chain increases molecular weight (1266.6 g/mol) and reduces volatility .

- Key Difference: The ethoxylation drastically alters solubility and application scope compared to the non-ethoxylated this compound.

Data Tables

Table 1: Structural and Functional Comparison of this compound Analogs

Table 2: Physicochemical Properties

Research Findings and Trends

- Antimicrobial Activity: Sulfonamide-linked analogs (e.g., SABA1) outperform simpler amino-substituted benzoates due to enhanced target binding .

- Enzyme Inhibition: Urea linkers (as in DFP00173) are critical for high-affinity interactions with aquaporins, suggesting that introducing similar motifs could optimize this compound for therapeutic use .

- Material Science: Ethyl 4-(dimethylamino)benzoate’s success as a polymerization initiator highlights the importance of amino group substitution patterns in tuning reactivity .

Preparation Methods

Acid-Catalyzed Esterification of 4-Aminobenzoic Acid

A classic method involves refluxing 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst. For example, sulfuric acid () facilitates protonation of the carbonyl group, enhancing nucleophilic attack by ethanol. The Royal Society of Chemistry’s protocol for methyl 4-aminobenzoate synthesis demonstrates this approach, achieving an 87% yield after 6 hours at reflux. Adapting this to ethyl ester synthesis would involve substituting methanol with ethanol and optimizing reaction times.

Reaction Conditions:

Transesterification of Alkyl 4-Aminobenzoates

Patent US7547798B2 details a transesterification method using titanium(IV) butoxide () as a catalyst. In this process, ethyl 4-aminobenzoate reacts with poly(tetrahydrofuran) (polyTHF) and 1-butanol at 150–171°C under nitrogen. The titanium catalyst facilitates alkoxide exchange, enabling the substitution of the ethoxy group with a higher-boiling-point alcohol.

Key Parameters:

Introduction of the 1-Amino-3-Methylbutyl Side Chain

The 1-amino-3-methylbutyl moiety is introduced through nucleophilic substitution or reductive amination. Patent CN107827916B outlines a protection-deprotection strategy for analogous borate esters, which can be adapted for this compound.

Amino Group Protection

To prevent undesired side reactions during alkylation, the amino group in ethyl 4-aminobenzoate is protected using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups. For example:

Deprotection and Isolation

After alkylation, the Boc group is removed using acidic conditions (e.g., HCl in dioxane), yielding the free amine. The product is purified via column chromatography or recrystallization.

Optimized Conditions (CN107827916B):

Advanced Catalytic Systems and Reaction Engineering

Solid Acid Catalysts for Enhanced Efficiency

Patent CN104311414A highlights the use of modified clay catalysts for ethyl benzoate synthesis, achieving >99.5% conversion of benzoic acid. This approach minimizes side products and simplifies purification.

Procedure:

Titanium-Based Catalysts in Transesterification

The US7547798B2 patent demonstrates that outperforms traditional acid catalysts in transesterification due to its Lewis acidity and thermal stability.

Comparative Data:

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 165–171 | 24 | 95.2 | |

| 78 | 6 | 87.0 |

Purification and Analytical Validation

Distillation and Chromatography

Crude products are typically distilled under reduced pressure to isolate the ester. For example, this compound is collected at 101–103°C (1–2 mmHg). Impurities are removed via silica gel chromatography using hexane/ethyl acetate gradients.

Spectroscopic Characterization

Challenges and Optimization Strategies

By-Product Formation

Side reactions during alkylation (e.g., over-alkylation) are mitigated by:

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but require rigorous drying to prevent hydrolysis. Patent CN107827916B recommends anhydrous toluene for boron ester exchanges.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems could reduce reaction times and improve heat management, particularly for exothermic steps like alkylation.

Q & A

Basic: What synthetic strategies and analytical techniques are recommended for optimizing the synthesis of Ethyl 4-(1-amino-3-methylbutyl)benzoate?

Answer:

A stepwise synthesis approach is often employed, starting with ethyl 4-aminobenzoate derivatives and introducing branched alkylamine groups via nucleophilic substitution or coupling reactions. Key steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and reaction progression .

- Purity confirmation : Combine and NMR spectroscopy with IR to verify functional group incorporation and rule out side products .

- Yield optimization : Systematically vary solvent polarity (e.g., dioxane vs. acetonitrile) and stoichiometric ratios of reactants (e.g., hydrazine hydrate) to maximize product yield .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Structural elucidation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR identifies proton environments (e.g., methylbutyl chain splitting patterns) .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm resolves impurities, complemented by melting point analysis to detect polymorphic variations .

- Functional group analysis : IR spectroscopy detects characteristic peaks (e.g., ester C=O at ~1700 cm, amine N–H at ~3300 cm) .

Advanced: How can catalytic systems influence the chemoselectivity of this compound derivatives?

Answer:

Silver-based catalysts (e.g., AgSCF) enable chemoselective thiocarbonylation or fluorination at specific positions. For example:

- Ag/PPh-mediated reactions : Enhance selectivity for SCF group insertion over competing pathways (e.g., oxidation) in benzoate derivatives .

- Mechanistic insights : Use DFT calculations to model transition states and identify steric/electronic factors dictating regioselectivity .

- Experimental validation : Monitor reaction outcomes via NMR to quantify fluorinated byproducts .

Advanced: How can researchers reconcile contradictory reactivity data in polymerization systems involving this compound?

Answer:

Contradictions often arise from initiator-amine interactions. For instance:

- Case study : Ethyl 4-(dimethylamino)benzoate shows higher polymerization conversion than 2-(dimethylamino)ethyl methacrylate, but diphenyliodonium hexafluorophosphate (DPI) reverses this trend in specific resins .

- Resolution strategies :

- Use differential scanning calorimetry (DSC) to measure initiation energy thresholds under varying DPI concentrations .

- Apply Arrhenius kinetics to model amine reactivity differences and identify temperature-dependent behavior .

- Cross-validate with FTIR to correlate degree of conversion with C=C bond depletion .

Advanced: What computational and photophysical methods are critical for studying this compound derivatives in OLED applications?

Answer:

- Solvatochromic analysis : Measure UV-Vis absorption/emission spectra in solvents of varying polarity to assess intramolecular charge transfer (ICT) effects .

- Dipole moment calculation : Use Lippert-Mataga equations to correlate solvatochromic shifts with excited-state dipole changes .

- Theoretical modeling : Perform time-dependent DFT (TD-DFT) simulations to predict HOMO-LUMO gaps and optimize substituents for emission wavelength tuning .

Basic: What crystallographic techniques are recommended for resolving the structure of this compound complexes?

Answer:

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction, ensuring < 1.0° oscillation frames for high-resolution data .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factor convergence (< 0.05) and analyze Hirshfeld surfaces to confirm hydrogen-bonding networks .

Advanced: How do steric and electronic effects in this compound derivatives impact their biological or material properties?

Answer:

- Steric effects : Introduce bulky substituents (e.g., tert-butyl groups) to the aminoalkyl chain and study conformational rigidity via NOESY NMR .

- Electronic effects : Modify para-substituents (e.g., electron-withdrawing nitro groups) and measure Hammett constants to correlate with reactivity in ester hydrolysis .

- Biological screening : Use molecular docking to predict interactions with target enzymes (e.g., acetylcholinesterase) and validate via in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.